Vildagliptin Impurity E
説明
科学的研究の応用
Identification and Characterization
- Vildagliptin, an oral anti-diabetic drug, includes Impurity E, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile. Its structure was proposed using LC/ESI-MS(n) study. This impurity degrades into another stable impurity, Impurity F, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. These findings were significant in understanding the stability and degradation pathways of vildagliptin (Kumar et al., 2016).
Impurity Quantification and Analysis
- A UPLC-ESI/Q-TOF MS/MS method for the determination of vildagliptin and its organic impurities, including Impurity E, was developed. This method is crucial for assuring the quality of vildagliptin in treating diabetes mellitus (Giordani et al., 2020).
- A stability indicating RP-HPLC method was developed for quantitative determination of known and unknown impurities, including Impurity E, in vildagliptin tablets. This contributes to the quality control of vildagliptin pharmaceutical products (Mahajan et al., 2020).
Safety and Toxicity Studies
- An in vitro study evaluated the toxicity of vildagliptin and its impurities, including Impurity E, on 3T3 cells. This research helps in understanding the biological safety of vildagliptin and its impurities in pharmaceutical formulations (Giordani et al., 2019).
Metabolite and Patient-Centric Specifications
- Research on vildagliptin's impurities, including Impurity E, led to the development of patient-centric specifications for impurities, using metabolite data to ensure safety and effectiveness in pharmaceutical products (Charoo et al., 2021).
特性
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYCWDSBZNHPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vildagliptin Impurity E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。